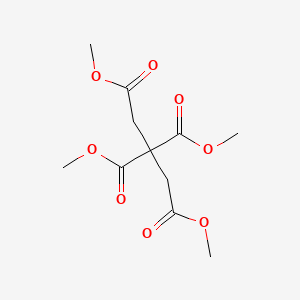
Tetramethyl propane-1,2,2,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetramethyl propane-1,2,2,3-tetracarboxylate is an organic compound with the molecular formula C11H16O8. It is a tetramethyl ester derivative of propane-1,2,2,3-tetracarboxylic acid. This compound is known for its unique structure and properties, making it a subject of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetramethyl propane-1,2,2,3-tetracarboxylate can be synthesized through esterification reactions involving propane-1,2,2,3-tetracarboxylic acid and methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters .
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency and yield of the product. Additionally, purification steps, including distillation and crystallization, are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Tetramethyl propane-1,2,2,3-tetracarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles are employed in substitution reactions.
Major Products
Oxidation: Propane-1,2,2,3-tetracarboxylic acid.
Reduction: Tetramethyl propane-1,2,2,3-tetraol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Tetramethyl propane-1,2,2,3-tetracarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of tetramethyl propane-1,2,2,3-tetracarboxylate involves its interaction with specific molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release carboxylic acids, which can then participate in various biochemical processes. The compound’s unique structure allows it to interact with enzymes and receptors, influencing cellular functions and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Tetraethyl propane-1,2,2,3-tetracarboxylate: Similar in structure but with ethyl ester groups instead of methyl.
1,1,3,3-Tetramethyl propane-1,1,3,3-tetracarboxylate: Differing in the position of the carboxylate groups
Uniqueness
Tetramethyl propane-1,2,2,3-tetracarboxylate is unique due to its specific ester configuration and the resulting chemical properties. Its reactivity and applications in various fields make it distinct from other similar compounds .
Properties
CAS No. |
53046-85-8 |
|---|---|
Molecular Formula |
C11H16O8 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
tetramethyl propane-1,2,2,3-tetracarboxylate |
InChI |
InChI=1S/C11H16O8/c1-16-7(12)5-11(9(14)18-3,10(15)19-4)6-8(13)17-2/h5-6H2,1-4H3 |
InChI Key |
RFHYWFVQMMSWHX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(CC(=O)OC)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-Dimethylphenyl)-2-[(4-methyl-2-nitrophenyl)azo]-3-oxobutyramide](/img/structure/B13768078.png)

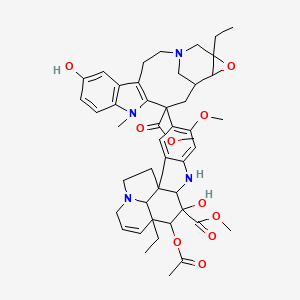
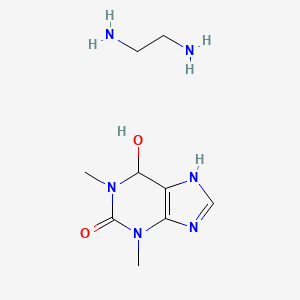
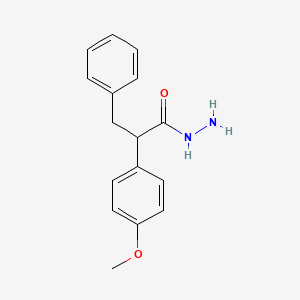

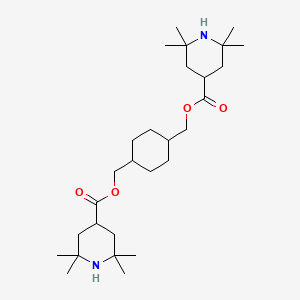
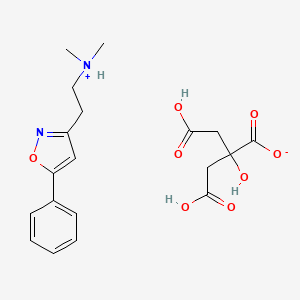
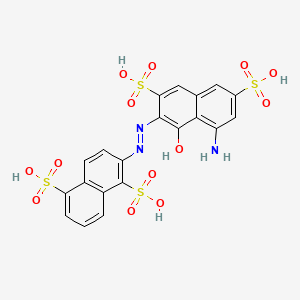
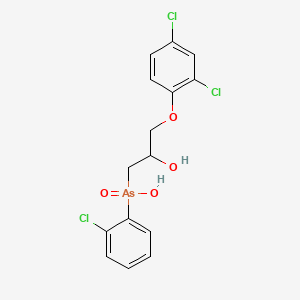
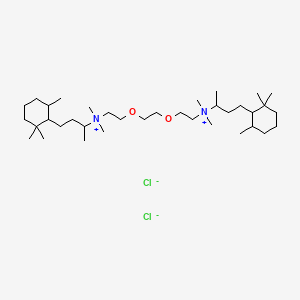
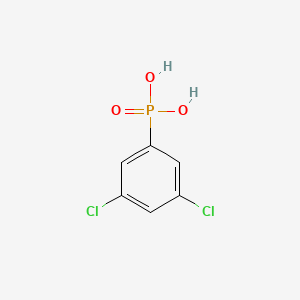
![1,4-Bis[(2-methoxyethyl)amino]anthraquinone](/img/structure/B13768137.png)
![5-Methyl-2-azabicyclo[4.1.0]heptan-3-one](/img/structure/B13768145.png)
